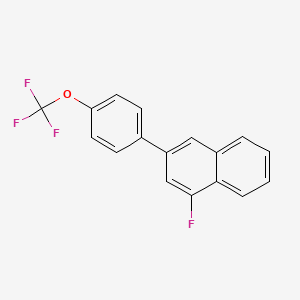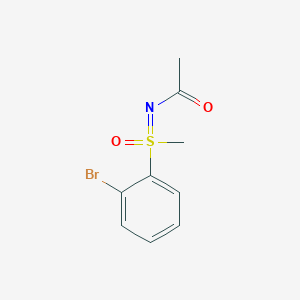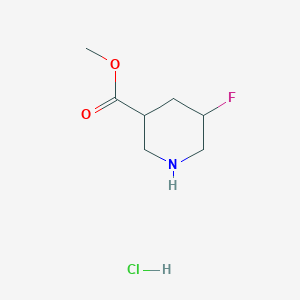
Methyl 5-fluoropiperidine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-fluoropiperidine-3-carboxylate hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom at the 5-position and a carboxylate ester at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoropiperidine-3-carboxylate hydrochloride typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 5-position of the piperidine ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Esterification: Conversion of the carboxylic acid group at the 3-position to a methyl ester. This is usually done using methanol in the presence of a strong acid catalyst like sulfuric acid.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 5-fluoropiperidine-3-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine:
Drug Development: Investigated for its potential therapeutic effects in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Agrochemicals: Used in the development of new agrochemical products.
Material Science: Employed in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 5-fluoropiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the ester group facilitates its transport across cell membranes. The compound may inhibit enzyme activity by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function. Additionally, it may interact with receptors, altering their signaling pathways and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-fluoropiperidine-3-carboxylate
- Methyl 5-chloropiperidine-3-carboxylate
- Methyl 5-bromopiperidine-3-carboxylate
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of a fluorine atom in Methyl 5-fluoropiperidine-3-carboxylate hydrochloride provides unique properties such as increased lipophilicity and metabolic stability compared to its chlorine or bromine counterparts.
- Ester Group: The methyl ester group enhances its solubility and bioavailability, making it more suitable for pharmaceutical applications.
- Biological Activity: The fluorinated compound may exhibit different biological activities and binding affinities compared to its halogenated analogs, making it a valuable tool in drug discovery and development.
Eigenschaften
Molekularformel |
C7H13ClFNO2 |
|---|---|
Molekulargewicht |
197.63 g/mol |
IUPAC-Name |
methyl 5-fluoropiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-7(10)5-2-6(8)4-9-3-5;/h5-6,9H,2-4H2,1H3;1H |
InChI-Schlüssel |
KKRDYRGNLPSKIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(CNC1)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


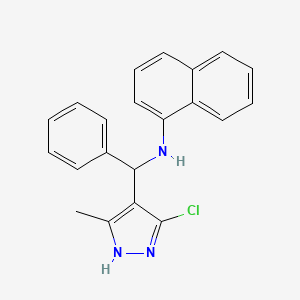
![5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol](/img/structure/B14774749.png)
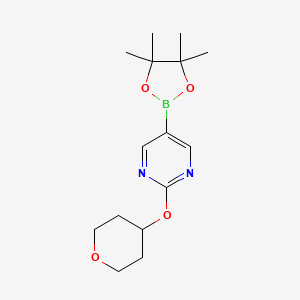
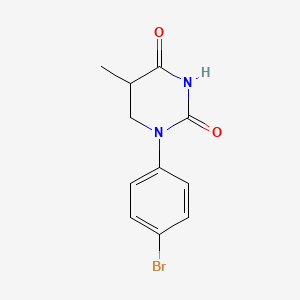
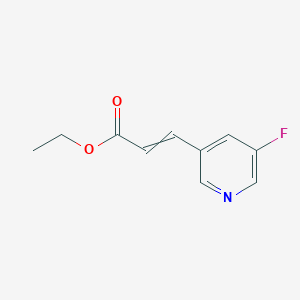
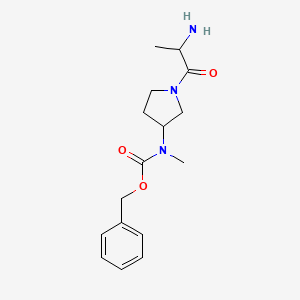
![2'-Chloro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14774787.png)
![Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B14774800.png)
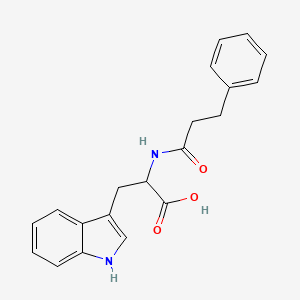
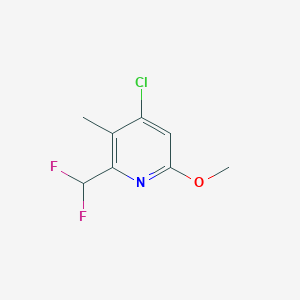
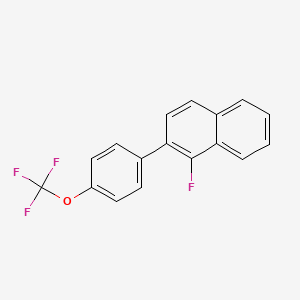
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
